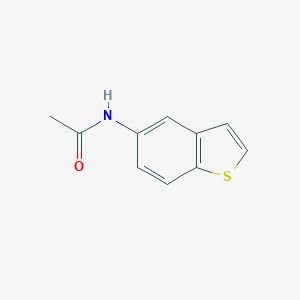

N-(1-benzothiophen-5-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18044-91-2 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

N-(1-benzothiophen-5-yl)acetamide |

InChI |

InChI=1S/C10H9NOS/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3,(H,11,12) |

InChI Key |

JFHLLKZLWAUUSO-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)SC=C2 |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC=C2 |

solubility |

27.9 [ug/mL] |

Synonyms |

5-(Acetylamino)benzo[b]thiophene |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N 1 Benzothiophen 5 Yl Acetamide Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of N-(1-benzothiophen-5-yl)acetamide and its derivatives relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom in the molecule can be mapped.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-aryl-substituted acetamides, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents on the phenyl ring. For N-(phenyl)-substituted acetamides, the incremental shifts in the chemical shifts of the aromatic protons due to the -NHCOCH₃ group can be calculated to predict the chemical shifts in more complex derivatives.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. For acetamide (B32628) derivatives, the carbonyl carbon typically appears in the downfield region of the spectrum. The chemical shifts of the aromatic carbons in the benzothiophene (B83047) ring system are influenced by the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.2 | ~24 |

| Carbonyl C=O | - | ~169 |

| NH | ~8.0-9.0 (broad) | - |

| Benzothiophene H2 | ~7.5 | ~125 |

| Benzothiophene H3 | ~7.3 | ~123 |

| Benzothiophene H4 | ~8.0 | ~124 |

| Benzothiophene H6 | ~7.6 | ~122 |

| Benzothiophene H7 | ~7.9 | ~124 |

| Benzothiophene C3a | - | ~140 |

| Benzothiophene C7a | - | ~139 |

| Benzothiophene C5 | - | ~135 |

| Benzothiophene C6 | - | ~122 |

| Benzothiophene C7 | - | ~124 |

| Benzothiophene C4 | - | ~124 |

| Benzothiophene C2 | - | ~125 |

| Benzothiophene C3 | - | ~123 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the N-H, C=O, and aromatic C-H and C=C bonds. The FT-IR spectrum of a related compound, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, shows characteristic peaks at 3329 cm⁻¹ (-NH- in amide), 1670-1640 cm⁻¹ (C=O in amide), and various bands corresponding to the aromatic and heterocyclic rings .

Interactive Data Table: Characteristic FT-IR Absorption Bands for Acetamide Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3500 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1640 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1475 |

| C-N Stretch | 1400 - 1000 |

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M+) would confirm the molecular weight. Fragmentation would likely involve cleavage of the amide bond and fragmentation of the benzothiophene ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. For instance, the HRMS data for various benzothiophene derivatives have been reported, confirming their elemental compositions rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like benzothiophene exhibit characteristic absorption bands. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the benzothiophene ring system. The position and intensity of these bands can be influenced by substitution on the ring. For example, UV/Vis absorption spectra have been recorded for various 2-substituted benzo[b]thiophenes, with absorption maxima reported in the UV region rsc.org.

Crystallographic Analysis for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD)

Interactive Data Table: Typical Crystallographic Parameters for Organic Compounds

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between three bonded atoms. |

| Dihedral Angles (°) | The angles between four bonded atoms, defining the conformation. |

Structure Activity Relationship Sar Studies of N 1 Benzothiophen 5 Yl Acetamide and Analogs

Impact of Benzothiophene (B83047) Core Substitutions on Biological Activity

A hypothetical exploration of substitutions on the benzothiophene ring of N-(1-benzothiophen-5-yl)acetamide is presented in the table below, based on general principles of medicinal chemistry.

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |

| C2 | Small alkyl group | Potential increase | May enhance hydrophobic interactions in a binding pocket. |

| C3 | Halogen (e.g., Cl, F) | Variable | Could alter electronic properties and potentially form halogen bonds, but may also introduce steric hindrance. |

| C4, C6, C7 | Hydrophilic group (e.g., OH, NH2) | Likely decrease in cell permeability | May improve solubility but could negatively impact the ability to cross cell membranes if targeting intracellular proteins. |

Role of the Acetamide (B32628) Moiety and its Modifications in Biological Modulation

The acetamide group of this compound is a critical pharmacophoric element, often involved in hydrogen bonding interactions with target proteins. Modifications to this moiety can therefore lead to significant changes in biological activity. Studies on various classes of bioactive compounds containing an acetamide linker have shown that both the carbonyl oxygen and the amide N-H group are often essential for target engagement.

Replacing the acetyl group with larger acyl moieties or with groups that alter the electronic nature of the carbonyl can modulate binding affinity and selectivity. For example, converting the methyl group of the acetamide to a larger alkyl or a cyclic group could probe the size of the binding pocket. Furthermore, replacement of the amide bond with bioisosteres, such as a reverse amide, a thioamide, or a sulfonamide, could alter the hydrogen bonding capacity, metabolic stability, and conformational preferences of the molecule, thereby impacting its biological profile.

The table below illustrates potential modifications to the acetamide moiety and their predicted effects.

| Modification | Predicted Impact on Activity | Rationale |

| Replacement of acetyl with propionyl | Potential for altered selectivity or potency | Probes for additional hydrophobic interactions. |

| Conversion of amide to thioamide | May alter hydrogen bonding and electronic character | The sulfur atom is a weaker hydrogen bond acceptor than oxygen. |

| N-methylation of the amide | Loss of activity | The N-H group is often a critical hydrogen bond donor. |

| Replacement with a sulfonamide | Significant change in geometry and electronic properties | Could lead to different target interactions. |

Influence of Peripheral Substituents and Hybrid Systems on Efficacy and Selectivity

The introduction of peripheral substituents or the creation of hybrid molecules by combining the this compound scaffold with other pharmacophores represents a key strategy for enhancing efficacy and achieving selectivity. While specific examples for this exact scaffold are not prevalent in the literature, the general principle is well-established in medicinal chemistry.

For instance, attaching various functional groups to a phenyl ring in related acetamide-containing molecules has been shown to fine-tune their activity. These peripheral substituents can influence properties such as solubility, metabolic stability, and target-binding affinity. The creation of hybrid molecules, where the this compound core is linked to another biologically active moiety, could lead to compounds with dual activity or improved targeting to specific tissues or cell types. This approach has been successfully used to develop multi-target ligands for complex diseases.

Conformational Analysis and its Relation to Biological Activity

Conformational analysis, through computational modeling or experimental methods like X-ray crystallography, is essential for understanding these spatial arrangements. For example, the torsion angle between the plane of the benzothiophene ring and the plane of the amide bond can significantly influence how the molecule presents its key interacting groups to a biological target. A rigidified analog, where the conformational flexibility is reduced, could help to identify the bioactive conformation and lead to the design of more potent and selective compounds. While specific conformational studies on this compound are not widely reported, the principles of conformational restriction and analysis are fundamental to modern drug design and would be applicable to this class of compounds.

Mechanistic Insights into Biological Activity of N 1 Benzothiophen 5 Yl Acetamide

Interaction with Molecular Targets

Extensive literature searches did not yield specific data on the interaction of N-(1-benzothiophen-5-yl)acetamide with the specified molecular targets. While the benzothiophene (B83047) scaffold is a component of various biologically active molecules, detailed enzymatic or receptor binding assays for this particular compound are not publicly available.

Enzyme Inhibition (e.g., COX-2, 5-LOX, DNA Gyrase B, MurB, MAO-A)

There is currently no available scientific literature detailing the inhibitory activity of this compound against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), DNA Gyrase B, MurB, or monoamine oxidase-A (MAO-A). Research on related compounds, such as N-(benzene sulfonyl)acetamide derivatives, has shown inhibitory potential against COX-2 and 5-LOX, but these findings cannot be directly extrapolated to this compound due to differences in their core chemical structures. Similarly, while other classes of compounds like N-phenylpyrrolamides and benzothiazoles are known DNA gyrase inhibitors, the activity of this compound in this context has not been reported.

Pathway Modulation (e.g., PI3K/Akt/mTOR)

No studies were found that investigate the modulatory effects of this compound on the PI3K/Akt/mTOR signaling pathway. This pathway is a known target for various anticancer agents, but the specific role, if any, of this compound in modulating its components has not been documented in the available scientific literature.

Cellular Mechanisms of Action

Due to the lack of data on its molecular interactions, the cellular mechanisms of action for this compound remain uncharacterized. Understanding these mechanisms would first require identification of its primary molecular targets and subsequent investigation of the downstream cellular consequences of those interactions.

Comparative Analysis with Established Reference Compounds

A comparative analysis of this compound with established reference compounds is not possible at this time, as there are no published studies on its biological activity. Such an analysis would necessitate experimental data on its potency and selectivity against specific targets, which could then be compared to known inhibitors.

Emerging Research Directions and Potential Applications for N 1 Benzothiophen 5 Yl Acetamide Derivatives

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. An ideal probe should exhibit high specificity and sensitivity for its target and possess a detectable signal, such as fluorescence. While direct research on N-(1-benzothiophen-5-yl)acetamide as a chemical probe is limited, the inherent properties of the benzothiophene (B83047) core suggest a promising future in this area. researchgate.net

Benzothiophene derivatives are known to be effective biological probes due to their low toxicity, high solubility, and bioavailability. researchgate.net The electron-rich sulfur atom and planar structure of the benzothiophene ring system can enhance binding affinity to various enzymes and receptors. researchgate.net Future research could focus on modifying the acetamide (B32628) group or the benzothiophene ring of this compound to incorporate specific functionalities. These modifications could enable the molecule to selectively interact with biological targets of interest, such as proteins or nucleic acids. Furthermore, the intrinsic, albeit modest, fluorescence of the benzothiophene scaffold could be enhanced through structural modifications, turning these molecules into valuable tools for bio-imaging and diagnostics. researchgate.net

Advanced Materials Science Applications

The unique electronic and photophysical properties of benzothiophene-based compounds make them attractive candidates for applications in advanced materials science. bgu.ac.ilresearchgate.net Research in this area is expanding, with a focus on optoelectronics, nonlinear optical (NLO) chromophores, and fluorescent materials.

Optoelectronics: Thiophene-based oligomers and polymers are fundamental components in the development of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. bgu.ac.ilresearchgate.net Benzo[c]thiophene derivatives, in particular, are considered promising candidates for hole-transporting materials in OLEDs due to their suitable HOMO energy levels. bgu.ac.il While specific research on this compound in this context is not yet prevalent, its structural similarity to other successful benzothiophene-based materials suggests its potential as a building block for novel optoelectronic devices.

NLO Chromophores: Nonlinear optical (NLO) materials are essential for applications in telecommunications, optical computing, and data storage. The development of organic NLO chromophores is an active area of research, and benzothiophene derivatives have shown potential in this field. The charge-transfer characteristics within the benzothiophene ring system can be tailored through the introduction of electron-donating and electron-accepting groups to enhance NLO properties. Future studies could explore the incorporation of this compound into polymeric matrices or its modification to create push-pull systems with significant NLO responses.

Fluorescent Materials: The development of novel fluorescent dyes is critical for various applications, including bio-imaging, sensors, and OLEDs. While the parent this compound may not be highly fluorescent, its benzothiophene core provides a platform for the synthesis of new fluorescent materials. For instance, a novel highly fluorescent benzothiophene-based dye with a large Stokes shift has been synthesized, demonstrating the potential of this scaffold. researchgate.net By extending the conjugation or introducing specific functional groups to the this compound structure, it may be possible to develop new dyes with tailored emission properties.

Strategies for Lead Optimization and Compound Improvement

In medicinal chemistry, lead optimization is a critical step in the drug discovery process, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of this compound, several established strategies can be employed for their improvement.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying different parts of the this compound molecule—such as the acetamide group, the position of substituents on the benzothiophene ring, or by introducing bioisosteric replacements—researchers can identify key structural features responsible for a desired biological effect. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can accelerate the lead optimization process. These techniques allow for the virtual screening of compound libraries and the prediction of biological activity, helping to prioritize the synthesis of the most promising derivatives.

Future Avenues in Medicinal Chemistry Research

The benzothiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govijpsjournal.com This provides a strong foundation for the future exploration of this compound derivatives in medicinal chemistry.

Future research will likely focus on the design and synthesis of novel analogs with improved therapeutic profiles. This could involve the exploration of different substitution patterns on the benzothiophene ring to enhance target-specific interactions and reduce off-target effects. Furthermore, the development of prodrug strategies, where the this compound core is modified to improve drug delivery and bioavailability, represents another promising avenue. The continued investigation into the diverse pharmacological potential of this class of compounds is expected to yield new lead molecules for the treatment of various diseases. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(1-benzothiophen-5-yl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be derived from analogous acetamide derivatives. A general approach involves:

- Step 1: Reacting 1-benzothiophen-5-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Step 2: Purification via recrystallization or column chromatography to isolate the product.

Optimization Strategies:

- Temperature Control: Maintain temperatures between 0–5°C during acetylation to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DCM) for better solubility and reaction efficiency .

- Catalysts: Employ coupling agents like EDCI/HOBt to enhance amide bond formation yield .

Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Reaction Time | 4–6 hrs | Maximizes conversion |

| Solvent | DCM or DMF | Enhances reactant solubility |

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Confirm the presence of acetamide protons (δ 2.1–2.3 ppm) and aromatic protons from the benzothiophene ring (δ 7.0–8.0 ppm) .

- 13C NMR: Verify the carbonyl carbon (δ 168–170 ppm) and benzothiophene carbons .

- Mass Spectrometry (MS): Ensure molecular ion peaks align with the expected molecular weight (e.g., m/z 217 for C₁₀H₉NOS) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer: Contradictions often arise due to assay variability or differential target interactions. Systematic approaches include:

- Assay Standardization:

- Target Profiling:

Case Study:

If anti-inflammatory activity is inconsistent:

Compare LPS-induced vs. TNF-α-induced inflammation models .

Measure downstream markers (e.g., IL-6, COX-2) to identify pathway-specific effects.

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

- Focus on key residues (e.g., Arg120 in COX-2) to evaluate hydrogen bonding and hydrophobic contacts.

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- QSAR Modeling:

- Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Table 2: Computational Predictions for COX-2 Binding

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -8.2 | High affinity |

| Hydrogen Bonds | 3 | Stabilizes interaction |

| Hydrophobic Contacts | 5 | Enhances selectivity |

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound derivatives?

Methodological Answer:

- Substituent Variation:

- Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzothiophene 3-position to enhance target affinity .

- Modify the acetamide group to sulfonamide or urea for improved metabolic stability .

- Pharmacokinetic Optimization:

- Assess logD (octanol-water distribution) to balance solubility and membrane permeability .

- Use hepatic microsome assays to evaluate CYP450-mediated metabolism .

Table 3: SAR Trends for Derivatives

| Derivative | Substituent | Bioactivity (IC₅₀) | logP |

|---|---|---|---|

| 3-NO₂ | Nitro at C3 | 12 nM (COX-2) | 2.8 |

| 3-Cl | Chloro at C3 | 18 nM (COX-2) | 3.1 |

| Sulfonamide | -SO₂NH₂ | 25 nM (COX-2) | 1.9 |

Q. Methodological Considerations for Data Reproducibility

- Synthetic Reproducibility: Document exact molar ratios (e.g., 1.2:1 amine:acetyl chloride) and degassing protocols for anhydrous reactions .

- Biological Assays: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data in repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.